REACTION_CXSMILES
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[F:1][C:2]1[N:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[CH:4]=[O:5].[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([Mg]Br)=[CH:14][CH:13]=1>C1COCC1>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([CH:4]([C:3]2[C:2]([F:1])=[N:9][CH:8]=[CH:7][C:6]=2[I:10])[OH:5])=[CH:14][CH:13]=1
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Name
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|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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FC1=C(C=O)C(=CC=N1)I
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Name
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|
Quantity
|
6.57 mL
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Type
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reactant
|
Smiles
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ClC1=CC=C(C=C1)[Mg]Br
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction was quenched with MeOH
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Type
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EXTRACTION
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Details
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the product was extracted with CH2Cl2 (4×)
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Type
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CUSTOM
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Details
|
dried over a cotton plug
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Type
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CONCENTRATION
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Details
|
concentrated to dryness under vacuum
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Type
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CUSTOM
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Details
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The residue was used without any purification in the next step
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Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
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ClC1=CC=C(C=C1)C(O)C=1C(=NC=CC1I)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |